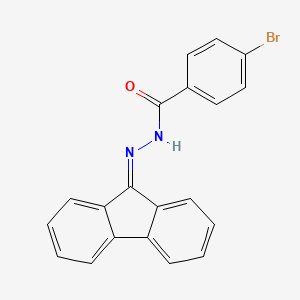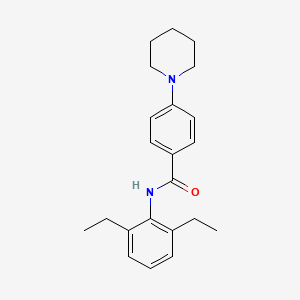
N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide, also known as BPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 419.69 g/mol.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in target organisms. In weeds, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, leading to the accumulation of toxic intermediates and ultimately cell death. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects depending on the target organism and concentration used. In weeds, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been shown to inhibit root growth and reduce chlorophyll content, leading to stunted growth and eventual death. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been shown to induce cell cycle arrest and inhibit cell proliferation by disrupting the DNA replication machinery. In animals, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been shown to have low acute toxicity, but long-term exposure may lead to liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has several advantages and limitations for lab experiments. One advantage is its high potency, allowing for low concentrations to be used in experiments. Another advantage is its solubility in organic solvents, making it easy to dissolve and work with in the lab. However, one limitation is its low water solubility, which may limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide research. One direction is the development of more efficient and environmentally friendly synthesis methods. Another direction is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide's potential as a natural herbicide and alternative to traditional herbicides. In medicine, further studies are needed to fully understand N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide's anticancer, antiviral, and antifungal properties and its potential as a therapeutic agent. In environmental science, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide's potential as a bioremediation agent for persistent organic pollutants needs to be further explored.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been extensively studied for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been shown to have herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. In medicine, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been investigated for its anticancer, antiviral, and antifungal properties. In environmental science, N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide has been studied for its ability to degrade persistent organic pollutants in soil and water.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3,4,5,6-pentachlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl5NO4/c17-11-12(18)14(20)16(15(21)13(11)19)24-5-10(23)22-4-7-1-2-8-9(3-7)26-6-25-8/h1-3H,4-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCFFMLOIIUKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(pentachlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-(1,3-benzothiazol-2-ylthio)acetamide](/img/structure/B4878763.png)
![N-(2,4-dichlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4878769.png)
![4-(2-methoxyphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4878772.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B4878778.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B4878791.png)
![2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4878797.png)

![1-benzyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4878806.png)



![3,4,7-trimethyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4878832.png)
![methyl (5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4878836.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B4878858.png)